molecular formula C11H11FO2 B2800673 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid CAS No. 1932284-81-5

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B2800673
CAS No.: 1932284-81-5
M. Wt: 194.205
InChI Key: BHENDRRGGBDHDW-HOMQSWHASA-N
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Description

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C11H11FO2 It is a derivative of cyclobutane, featuring a phenyl group and a fluorine atom attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring. This can be achieved through a cycloaddition reaction of suitable precursors.

    Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a phenylboronic acid with a cyclobutane derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

Chemistry: 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of fluorinated analogs of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Fluorine substitution is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to enhanced biological effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid
  • 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
  • cis-2-Phenylcyclobutanecarboxylic acid
  • cis-3-(p-Fluorophenyl)cyclobutanecarboxylic acid

Comparison: 3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the phenyl group on the cyclobutane ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Biological Activity

3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a carboxylic acid functional group, which enhances its reactivity and interaction with biological systems. Here, we will explore the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H11FO2C_{11}H_{11}FO_2, with a molecular weight of approximately 194.2 g/mol. The compound's structure includes:

  • Cyclobutane Ring : A four-membered carbon ring.
  • Fluorine Atom : Located at the 3-position, influencing the compound's reactivity and pharmacological properties.
  • Phenyl Group : Attached to the first carbon, contributing to its lipophilicity and potential interactions with biological targets.
  • Carboxylic Acid Group : Facilitates hydrogen bonding and electrostatic interactions with biological molecules.

The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets. The presence of the fluorine atom can enhance binding affinity and selectivity towards enzymes and receptors. The carboxylic acid group is particularly significant as it can engage in hydrogen bonding, which is crucial for modulating enzyme activity and influencing metabolic pathways.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique pharmacological properties, such as:

  • Enhanced Metabolic Stability : Fluorination can protect against metabolic degradation, increasing the compound's half-life in biological systems.
  • Altered Binding Affinity : The presence of fluorine can modify how compounds interact with biological targets, potentially leading to improved efficacy.

Preliminary studies suggest that derivatives of this compound may have anti-inflammatory or analgesic properties, although comprehensive biological evaluations are still required to confirm these effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Modifications to the phenyl ring or the carboxylic acid group could significantly influence its interactions with biological targets. For instance:

Modification TypePotential Effect
Substitutions on PhenylAltered lipophilicity and binding
Variations in Carboxylic AcidChanges in solubility and reactivity

Research into similar compounds suggests that specific substitutions can enhance desired pharmacological effects while minimizing side effects .

Case Study 1: Anti-Tubercular Activity

A high-throughput screening study identified phenylcyclobutane derivatives as potential anti-tubercular agents. While this compound was not directly tested, related compounds demonstrated activity against Mycobacterium tuberculosis, indicating a promising avenue for further research into its therapeutic applications .

Case Study 2: Enzyme Interaction Studies

Studies focusing on enzyme interactions revealed that fluorinated compounds could modulate enzyme activity significantly. Although specific data on this compound is limited, similar studies suggest that it may have the potential to inhibit or activate specific enzymes involved in metabolic pathways .

Properties

IUPAC Name

3-fluoro-1-phenylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHENDRRGGBDHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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